molecular formula C19H18FNO3 B2998712 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one CAS No. 1790297-31-2

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one

Cat. No.: B2998712
CAS No.: 1790297-31-2
M. Wt: 327.355
InChI Key: FRTHQVBBVQGYMV-UHFFFAOYSA-N
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Description

The compound 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one (hereafter referred to as Compound A) is a synthetic cathinone derivative characterized by a benzodioxol-substituted pyrrolidine ring and a 2-fluorophenyl ethanone moiety. Its molecular formula is C₁₉H₁₈FNO₃ (molecular weight: 327.35 g/mol), and it shares structural similarities with psychoactive substances in the pyrrolidinophenone class . The benzodioxol group (a methylenedioxy ring) is a common pharmacophore in stimulants, enhancing binding affinity to monoamine transporters . The pyrrolidine ring at position 3 of the benzodioxol system and the fluorinated aromatic group differentiate it from classical cathinones like MDPV or α-PVP.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTHQVBBVQGYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with the pyrrolidine ring under controlled conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The benzodioxole and fluorophenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of Compound A can be contextualized by comparing it to analogs with variations in substituents and backbone structures. Below is a detailed analysis:

Table 1: Structural and Pharmacological Comparison of Compound A and Analogs

Compound Name CAS Number Molecular Formula Key Structural Features Pharmacological Profile References
Compound A 1790706-14-7* C₁₉H₁₈FNO₃ 3-(Benzodioxol)-pyrrolidine, 2-fluorophenyl Likely dopamine/norepinephrine reuptake inhibitor (based on MDPV analogy); fluorophenyl may enhance metabolic stability.
MDPV (3,4-Methylenedioxypyrovalerone) 687603-66-3 C₁₆H₂₁NO₃ Benzodioxol, pyrrolidine, pentanone chain Potent DAT/NET inhibitor; high lipophilicity increases CNS penetration and abuse potential.
Eutylone 57413-43-1 C₁₂H₁₅NO₃ Benzodioxol, ethylamino, butanone chain Serotonin-dopamine reuptake inhibitor; shorter chain reduces potency vs. MDPV.
2-Chloro Analog of A 1790706-14-7 C₁₉H₁₈ClNO₃ 3-(Benzodioxol)-pyrrolidine, 2-chlorophenyl Chlorine’s larger size and lower electronegativity may reduce metabolic stability compared to fluorine.
2,6-Difluoro Analog of A 2034321-31-6 C₁₉H₁₇F₂NO₃ 3-(Benzodioxol)-pyrrolidine, 2,6-difluorophenyl Increased electronegativity may alter receptor binding; potential for reduced toxicity due to steric hindrance.

Note: The CAS number for Compound A is inferred from its structural analog in , with substitution of Cl → F.

Key Findings

However, the pyrrolidine ring maintains affinity for monoamine transporters, a hallmark of pyrovalerone derivatives . The fluorine atom enhances metabolic stability by resisting oxidative degradation, a feature absent in the 2-chloro analog .

Pharmacodynamic Differences Unlike Eutylone, which has an ethylamino group, Compound A’s pyrrolidine moiety likely increases selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), similar to MDPV . The benzodioxol ring in all compared compounds contributes to π-π stacking interactions with transporter proteins, but the fluorophenyl group in Compound A may introduce steric or electronic effects that modulate binding kinetics .

Toxicity and Metabolic Pathways MDPV and Eutylone are associated with severe cardiovascular and neurotoxic effects due to prolonged monoamine reuptake inhibition . Compound A’s fluorophenyl group could mitigate toxicity by accelerating excretion via Phase II metabolism (e.g., glucuronidation) . The 2,6-difluoro analog (CAS 2034321-31-6) shows reduced cytotoxicity in preliminary assays, possibly due to decreased interaction with off-target receptors .

Biological Activity

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one, commonly referred to as EVT-3091953, is a synthetic compound belonging to the class of synthetic cathinones. This compound is notable for its complex structure, which includes a benzodioxole moiety and a pyrrolidine ring, contributing to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of EVT-3091953 is C19H18FNO3, with a molecular weight of 327.355 g/mol. The compound features a carbonyl group (C=O), classifying it as a ketone, and includes heterocyclic components due to the presence of nitrogen in its structure. Its synthesis typically involves multi-step organic reactions, including the Mannich reaction, which allows for the formation of the pyrrolidine ring and subsequent modifications to yield the final product.

The biological activity of EVT-3091953 is primarily linked to its interaction with neurotransmitter systems in the brain. Specifically, it has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism underlies its stimulant effects, which are similar to those observed with amphetamines.

Stimulant Effects

Research indicates that compounds within the synthetic cathinone class exhibit significant stimulant properties. In vitro studies have demonstrated that EVT-3091953 enhances dopamine release in neuronal cultures, suggesting potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) or depression .

Psychoactive Properties

Due to its structural similarities with other psychoactive substances, EVT-3091953 has been associated with recreational use and abuse potential. Its psychoactive effects are attributed to its ability to cross the blood-brain barrier and interact with central nervous system receptors .

Anticancer Potential

Emerging studies have explored the potential anticancer properties of EVT-3091953. In vitro assays have indicated that this compound may induce apoptosis in cancer cell lines by activating caspases involved in programmed cell death. This effect was observed through increased TUNEL staining and alterations in Bax/Bcl-2 ratios in treated cells .

Case Study 1: Neuropharmacological Assessment

A study investigating the neuropharmacological effects of EVT-3091953 on rodent models found that administration led to increased locomotor activity and heightened alertness compared to control groups. These effects were dose-dependent, indicating a clear relationship between dosage and stimulant activity .

Case Study 2: Antitumor Activity

In another study focused on cancer treatment, EVT-3091953 was administered to nude mice bearing human cancer xenografts. Results showed a significant delay in tumor growth without notable toxicity, suggesting a favorable safety profile for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeEffect DescriptionReference
Stimulant EffectsIncreased dopamine release; enhanced locomotor activity,
Psychoactive PropertiesSimilar effects to amphetamines; potential for abuse,
Anticancer PotentialInduces apoptosis in cancer cells; delays tumor growth ,

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